4-Bromobenzyl thiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPFECHCVOXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300466 | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-89-8 | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Bromobenzyl Thiocyanate
Reactivity of the Thiocyanate (B1210189) Functional Group
The thiocyanate (-SCN) group is a pseudohalide with a rich and varied chemistry. Its ambidentate nature, with nucleophilic character at the sulfur and nitrogen atoms and an electrophilic carbon, allows it to participate in a wide array of reactions.
Nucleophilic Substitution Reactions Involving the Thiocyanate Moiety
The thiocyanate group in 4-bromobenzyl thiocyanate can act as a leaving group, being displaced by various nucleophiles. This reactivity is fundamental to its application as a synthetic intermediate. The substitution typically occurs at the benzylic carbon, facilitated by the stability of the resulting benzyl (B1604629) cation or the transition state leading to it.
Common nucleophiles that can displace the thiocyanate group include amines and alcohols. For instance, reaction with amines would lead to the formation of the corresponding N-substituted 4-bromobenzylamines, while reaction with alcohols or alkoxides would yield 4-bromobenzyl ethers. These reactions are typically carried out in polar aprotic solvents to facilitate the nucleophilic attack.
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 4-Bromobenzyl-amine derivative |
| Alcohol | R-OH | 4-Bromobenzyl-ether derivative |
| Azide | Sodium Azide | 4-Bromobenzyl azide |
Intramolecular and Intermolecular Cyclization Reactions leading to Heterocyclic Systems
The thiocyanate group is a valuable precursor for the synthesis of various heterocyclic systems through both intramolecular and intermolecular cyclization reactions.
Intramolecular Cyclization:
Propargyl thiocyanates, which are structurally related to benzyl thiocyanates, have been shown to undergo a vulcanchem.comvulcanchem.com sigmatropic rearrangement to form isothiocyanate-substituted allenes. These intermediates can then undergo intramolecular nucleophilic attack to yield heterocyclic products like 1,3-oxazoline-2-thiones when a hydroxyl group is present in the molecule. researchgate.net While not a direct example involving this compound, this illustrates a potential pathway for intramolecular cyclization.
Furthermore, the reaction of anilines with ammonium (B1175870) thiocyanate and bromine is a known method for the synthesis of 2-aminobenzothiazoles, demonstrating the utility of the thiocyanate group in forming fused heterocyclic systems. libretexts.org
Intermolecular Cyclization:
The carbon-nitrogen triple bond of aryl thiocyanates can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, nitrile oxides, generated from hydroximoyl chlorides, react with aryl thiocyanates to produce 5-arylthio-1,2,4-oxadiazoles. researchgate.net This showcases a pathway for constructing five-membered heterocyclic rings.
Ruthenium(II)-catalyzed [2+2+2] cycloadditions of 1,6-diynes and alkynylthiocyanates have been developed for the synthesis of 2-arylthiopyridines, indicating that the thiocyanate group can participate in metal-catalyzed cycloaddition reactions to form six-membered heterocycles. researchgate.net
Reductive and Oxidative Transformations of the Thiocyanate Group
The sulfur atom in the thiocyanate group can exist in various oxidation states, allowing for both reductive and oxidative transformations.
Reductive Transformations:
The thiocyanate group can be reduced to the corresponding thiol. A common method for this transformation is the use of reducing agents like lithium aluminum hydride or sodium borohydride. Another established method involves reacting the organic thiocyanate with an alkali metal, such as sodium, in liquid ammonia (B1221849) to selectively cleave the carbon-sulfur bond and form the thiol. vulcanchem.com Catalytic hydrogenolysis using a palladium on charcoal catalyst has also been employed for the conversion of thiocyanates to thiols. wikipedia.org
Oxidative Transformations:
Oxidation of this compound can lead to the formation of sulfoxides or sulfones. Common oxidizing agents for this purpose include hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). vulcanchem.com A specific method for preparing α-benzenemethanesulfonic acid derivatives involves the oxidation of the corresponding thiocyanate with hydrogen peroxide in the presence of acetic acid and concentrated sulfuric acid. mdpi.com
| Transformation | Reagent(s) | Product |
| Reduction | Lithium aluminum hydride / Sodium borohydride | 4-Bromobenzyl thiol |
| Reduction | Sodium in liquid ammonia | 4-Bromobenzyl thiol |
| Oxidation | Hydrogen peroxide / m-CPBA | 4-Bromobenzyl sulfoxide/sulfone |
| Oxidation | Hydrogen peroxide, Acetic acid, Sulfuric acid | 4-Bromobenzenesulfonic acid |
Reactivity of the 4-Bromobenzyl Moiety
The 4-bromobenzyl portion of the molecule offers additional reaction sites, primarily the bromine atom on the aromatic ring and the benzylic position itself, which is relevant when considering its precursor.
Halogen-Based Cross-Coupling and Functionalization Reactions
The bromine atom on the phenyl ring of this compound is a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of biaryl compounds. 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst, demonstrating the feasibility of using the bromo-substituted aryl moiety in such transformations. wikipedia.orgorganic-chemistry.org Good yields are often obtained with electron-rich boronic acids. organic-chemistry.org
Sonogashira Coupling:
The Sonogashira coupling reaction pairs an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. libretexts.orgwikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org While direct examples with this compound are scarce, the known reactivity of aryl bromides in this reaction suggests its applicability. libretexts.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction is highly versatile, with various generations of catalyst systems developed to accommodate a wide range of substrates. The coupling of aryl bromides with amines is a well-established transformation within this methodology.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | N-Aryl amine derivative |
Nucleophilic Substitution Reactions of the Benzyl Bromide Precursor
This compound is commonly synthesized from its precursor, 4-bromobenzyl bromide, via nucleophilic substitution with a thiocyanate salt. The reactivity of 4-bromobenzyl bromide itself is noteworthy, as it readily undergoes Sₙ2 reactions with a variety of nucleophiles. This is due to the benzylic position, which stabilizes the transition state of the substitution reaction.
This precursor reacts with various nucleophiles such as amines and thiols to form the corresponding benzyl derivatives. For example, it can be used in the synthesis of biaryl derivatives through sequential N-alkylation of different amines. The high reactivity of the benzylic bromide makes it a versatile building block in organic synthesis.
| Nucleophile | Reagent Example | Product of Reaction with 4-Bromobenzyl Bromide |
| Amine | 4-(2-aminoethyl)morpholine | N-(4-Bromobenzyl)-4-(2-aminoethyl)morpholine |
| Thiol | R-SH | 4-Bromobenzyl thioether |
| Cyanide | NaCN | 4-Bromobenzyl cyanide |
| Azide | NaN₃ | 4-Bromobenzyl azide |
Mechanistic Investigations of Key Transformations
The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis and reactivity of chemical compounds. For this compound, mechanistic studies provide critical insights into how it is formed and how it participates in subsequent chemical transformations. These investigations often combine kinetic studies, spectroscopic monitoring, and computational modeling to build a comprehensive picture of the reaction pathways.
Proposed Mechanistic Cycles for Thiocyanation Reactions
The primary route to synthesizing this compound is through the nucleophilic substitution of a 4-bromobenzyl halide with a thiocyanate salt. This transformation is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
In this proposed cycle, the thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of a precursor like 4-bromobenzyl chloride or bromide. The reaction proceeds in a single, concerted step where the carbon-thiocyanate bond forms concurrently with the cleavage of the carbon-halogen bond. The para-bromine substituent on the benzene (B151609) ring influences the reactivity of the benzylic carbon, enhancing its electrophilicity and facilitating the nucleophilic attack.
A general representation of this mechanistic cycle is as follows:
Step 1: Nucleophilic Attack The thiocyanate anion attacks the benzylic carbon of the 4-bromobenzyl halide.
Step 2: Transition State A high-energy transition state is formed where the nucleophile (SCN⁻) and the leaving group (halide) are both partially bonded to the central carbon atom. The steric and electronic effects of the bromine substituent can play a role in stabilizing this transition state.
Step 3: Product Formation The halide leaving group departs, resulting in the formation of this compound and a halide salt as a byproduct.
This SN2 pathway is favored by the use of polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the thiocyanate salt without strongly solvating the thiocyanate anion, thus preserving its nucleophilicity.
Alternative mechanistic pathways can be involved in more complex transformations. For instance, in transition-metal-catalyzed reactions, the mechanism can involve oxidative addition, migratory insertion, and reductive elimination steps. A proposed mechanism for a thiocyanopalladation/carbocyclization reaction involves the formation of various palladium intermediates. nih.gov Similarly, base-promoted homolytic aromatic substitution (HAS) reactions proceed through the generation of radical intermediates. acs.org Electrochemical syntheses can also involve radical species, as seen in the cyanation of diaryl diselenides where a thiocyanate radical is generated at the anode. mdpi.com
Real-Time In Situ Monitoring of Reaction Intermediates and Pathways
The direct observation of reactive intermediates and the real-time tracking of species concentration are crucial for validating proposed mechanistic pathways. Modern spectroscopic techniques allow chemists to monitor reactions as they occur (in situ), providing a dynamic view of the transformation.
Recent advancements have enabled the real-time monitoring of mechanochemical reactions, which are performed by milling solid reactants, using techniques like synchrotron X-ray powder diffraction and Raman spectroscopy. rsc.orgresearchgate.net These methods allow for direct insight into solid-state reaction mechanisms. For example, the amination of 4-bromophenyl thiocarbamoyl benzotriazole (B28993) was monitored using ex situ Fourier-transform infrared (FTIR) spectroscopy. rsc.orgresearchgate.net During this reaction, a broad absorption band between 2000 and 2200 cm⁻¹ was detected, suggesting the transient formation of 4-bromophenyl isothiocyanate as a reactive intermediate. rsc.orgresearchgate.net
Another powerful technique is ReactIR™, a form of in situ FTIR spectroscopy, which can be used to track the concentration of reactants, products, and intermediates throughout a reaction by monitoring their characteristic infrared absorptions. For instance, a ReactIR experiment was used to identify the formation of an anionic intermediate during the base-induced cyclization of a benzyl sulfone. uoguelph.ca Ultrafast two-dimensional infrared spectroscopy has also been employed to probe the dynamic interactions of thiocyanate ligands with nanocrystal surfaces, providing insights into surface passivation mechanisms that enhance photoluminescence. aip.org
These monitoring techniques provide invaluable data for kinetic analysis and help to confirm or refute proposed mechanisms by directly observing predicted, but often short-lived, intermediates.
| Monitoring Technique | Application Example | Insights Gained |
| FTIR-ATR Spectroscopy | Monitoring the amination of 4-bromophenyl thiocarbamoyl benzotriazole. rsc.orgresearchgate.net | Detection of a transient isothiocyanate intermediate, supporting a multi-step reaction mechanism. |
| In situ Raman Spectroscopy | Real-time monitoring of mechanochemical synthesis of thioureas. beilstein-journals.org | Identification of reactive intermediates in solid-state reactions. |
| ReactIR™ (In situ FTIR) | Following the base-induced cyclization of benzyl sulfones. uoguelph.ca | Confirmation of the formation and consumption of a specific anionic intermediate. |
| 2D Infrared Spectroscopy | Studying thiocyanate ligands on CsPbBr₃ nanocrystals. aip.org | Elucidation of the binding nature and dynamics of surface ligands. |
Computational Insights into Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT calculations can model the geometries of reactants, intermediates, transition states, and products, providing crucial information about the energetics of a reaction pathway.
For reactions involving thiocyanate species, DFT studies have been used to:
Validate Proposed Mechanisms: By calculating the Gibbs free energy of activation (ΔG‡) for different possible pathways, the most energetically favorable route can be identified. For example, quantum chemical calculations were employed to explore the reaction pathway for the formation of carbamothioates from O-benzyl S-methyl dithiocarbonate and benzyl isocyanide, mapping out the transition states and intermediates. beilstein-journals.org
Analyze Transition State Structures: DFT can provide detailed three-dimensional structures of transition states, revealing the key interactions that stabilize or destabilize them. beilstein-journals.orgshastriinstitute.org This helps to explain observed reactivity and selectivity. For instance, DFT calculations can be used to model the transition states in SN2 reactions, confirming the geometry of nucleophilic attack.
Rationalize Reactivity and Binding: Calculations can explain the influence of substituents on reaction rates and the binding modes of ambidentate ligands like thiocyanate. nih.gov In a study on lead(II) thiocyanate complexes, DFT calculations rationalized the different binding modes (N-bound vs. S-bound) of the thiocyanate ligand and the conformations of the organic receptor. nih.gov The calculations revealed that Pb-SCN covalent bond formation is favored by an effective overlap between the occupied 3p orbitals of the sulfur atom and the unoccupied 6p orbital of the lead atom. nih.gov
DFT calculations have also been used to study the electronic structure and reactivity of related compounds, such as acyl thiourea (B124793) derivatives, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is used to predict kinetic stability. rsc.org
| Computational Method | Studied System/Reaction | Key Findings |
| DFT (B3LYP) | Reaction of O-(4-bromobenzyl) S-methyl dithiocarbonate with benzyl isocyanide. beilstein-journals.orgshastriinstitute.org | Determined the geometries and energies of reactants, intermediates, transition states, and products, supporting the proposed reaction mechanism. |
| DFT (B3LYP) | Lead(II) thiocyanate complexes with lariat (B8276320) ethers. nih.gov | Rationalized the observed N- vs. S-coordination of the thiocyanate ligand and the conformational preferences of the macrocycle. |
| DFT | Suzuki-Miyaura coupling of related bromobenzoyl cyanide. | Modeled transition states and activation energies, revealing the role of the bromine atom in oxidative addition. |
| DFT | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide. rsc.org | Calculated HOMO-LUMO energy gap to infer the compound's reactivity and kinetic stability. |
By integrating these experimental and computational approaches, a detailed and robust understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved.
Applications of 4 Bromobenzyl Thiocyanate in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block in Organic Chemistry
4-Bromobenzyl thiocyanate (B1210189) serves as a versatile synthetic building block, primarily owing to the reactivity of its thiocyanate moiety and the presence of a bromine atom on the aromatic ring. cymitquimica.com The thiocyanate group can act as an electrophilic agent, making the compound susceptible to nucleophilic attack, which is a cornerstone of its utility in constructing more complex molecules. cymitquimica.com This reactivity allows for the formation of crucial carbon-sulfur bonds, a common step in the synthesis of various organic structures. cymitquimica.com The compound is typically synthesized through the nucleophilic substitution of 4-bromobenzyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), often in a solvent like refluxing acetonitrile (B52724). Its utility extends to its role as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialized chemicals. lookchem.com
Precursor in the Rational Synthesis of Complex Molecular Architectures
The strategic placement of reactive sites within 4-bromobenzyl thiocyanate allows chemists to use it as a starting point for building intricate molecular frameworks, including a wide array of heterocyclic systems with potential pharmacological applications.
The 4-bromobenzyl moiety is a key structural component that can be integrated into larger, more complex molecules. Research has demonstrated its use as a precursor for creating a variety of functionalized derivatives. For instance, it serves as a building block for synthesizing N-(4-Bromobenzyl)-1-butanamine through a reaction with 1-butanamine, showcasing its role in creating substituted benzylamines. In a more complex example, the 4-bromobenzyl group has been incorporated into advanced heterocyclic systems. A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo d-nb.infothieno[2,3-d]pyrimidines were synthesized starting from 4-bromophenyl acetonitrile, a related precursor, highlighting the utility of the bromobenzyl unit in generating complex scaffolds for biological evaluation. nih.gov
The thiocyanate group (-SCN) is recognized as a valuable pharmacophore in medicinal chemistry. This compound and related compounds serve as reagents for introducing this functional group into molecular structures. lookchem.com The thiocyanate group's ability to participate in various chemical reactions allows for its incorporation into diverse molecular scaffolds designed for biological activity. cymitquimica.com For example, the synthesis of biologically active heterocycles like triazoles and oxadiazoles (B1248032) often involves intermediates derived from thiocyanates, where the SCN group is either retained or transformed to construct the final ring system. d-nb.inforesearchgate.net The antifungal activity of compounds such as 4-((4-bromobenzyl)amino)-5-methyl-4H-1,2,4-triazole-3-thiol underscores the successful integration of the this compound-derived structure into a pharmacologically relevant molecule. researchgate.net
Thiocyanates are crucial precursors for the synthesis of thioureas and thiosemicarbazides. These reactions often proceed through the isomerization of the thiocyanate to an isothiocyanate, which then readily reacts with amines or hydrazines. For example, phenyl isothiocyanate is used to convert hydrazide intermediates into their corresponding thiosemicarbazide (B42300) derivatives, which are then cyclized. tandfonline.com Similarly, the synthesis of 3,5-dimethylphenylthiourea (B1300825) is achieved by refluxing 3,5-dimethylaniline (B87155) with ammonium (B1175870) thiocyanate. koreascience.kr These thiourea (B124793) and thiosemicarbazide intermediates are not typically the final products but rather pivotal stepping stones in the construction of more complex heterocyclic rings like triazoles and thiazolidinones. koreascience.krfarmaciajournal.com The reaction of hydrazides with potassium thiocyanate is a common method to produce acylthiosemicarbazides, which are direct precursors to 1,2,4-triazole (B32235) derivatives. farmaciajournal.com
One of the most significant applications of this compound and its derivatives is in the synthesis of a wide range of nitrogen and sulfur-containing heterocycles.
Oxadiazoles : Derivatives of this compound are instrumental in forming oxadiazole rings. For example, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine can be synthesized from the reaction of 4-bromophenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. d-nb.infonih.govmendeley.com This oxadiazole can then be further functionalized. For instance, its chloroacetamide derivative can be cyclized with ammonium thiocyanate to yield a thiazolidinone-appended oxadiazole. d-nb.infoekb.eg
Quinazolinones : The synthesis of quinazolinone derivatives can also involve thiocyanate intermediates. In one study, a quinazolinylacetohydrazide derivative was reacted with potassium thiocyanate to afford a key intermediate that was subsequently cyclized to form a mercapto-triazole derivative attached to the quinazolinone core. tandfonline.com
Thiazolidinones : this compound is a key precursor for 4-thiazolidinone (B1220212) heterocycles. Research shows that 5-(4-Bromobenzyl)-2-imino-3-R-thiazolidin-4-ones are obtained through the intramolecular cyclization of N-substituted 2-bromo-3-(4-bromophenyl)propionamides with a thiocyanate ion. mdpi.org Another general method involves the reaction of Schiff bases with thioglycolic acid or the use of ammonium thiocyanate to cyclize chloroacetylated intermediates into thiazolidinone rings. saspublishers.comhilarispublisher.comtsijournals.com For example, N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide undergoes cyclization with ammonium thiocyanate to give a thiazolidinone derivative. d-nb.info
Thiadiazoles : The 4-bromophenyl moiety is a common feature in various synthesized thiadiazole derivatives. One route involves reacting hydrazonoyl bromides, such as N-(4-methoxyphenyl)-C-(4-bromophenyl)carbohydrazonoyl bromide, with thiocyanate sources or their equivalents to yield 2,3-dihydro-1,3,4-thiadiazole derivatives. nih.gov Furthermore, imidazo[2,1-b] Current time information in Bangalore, IN.isres.orgthiadiazoles containing a 6-(4-bromophenyl) group have been prepared by reacting 2-amino-1,3,4-thiadiazole (B1665364) with the appropriate phenacyl bromides. researchgate.netresearchgate.net
Triazoles : The synthesis of 1,2,4-triazole rings frequently utilizes thiosemicarbazide intermediates derived from thiocyanates. Acylthiosemicarbazides, formed by reacting hydrazides with potassium thiocyanate, are cyclized in alkaline media to yield 3-aryl-5-mercapto-1,2,4-triazoles. farmaciajournal.com These can be further reacted to create fused heterocyclic systems like thiazolo[3,2-b] Current time information in Bangalore, IN.triazoles. farmaciajournal.com Specific examples include the synthesis of 4-((4-bromobenzyl)amino)-5-methyl-4H-1,2,4-triazole-3-thiol, which has shown biological activity. researchgate.net
Table 1: Synthesis of Heterocycles from 4-Bromobenzyl Precursors and Thiocyanates
| Starting Material Class | Reagent(s) | Resulting Heterocycle | Reference(s) |
|---|---|---|---|
| 4-Bromophenylacetic acid | Thiosemicarbazide, POCl₃ | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | d-nb.info, nih.gov |
| 2-Bromo-3-(4-bromophenyl)propionamides | KSCN | 5-(4-Bromobenzyl)-2-imino-3-R-thiazolidin-4-ones | mdpi.org |
| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | Ammonium thiocyanate | 2-(5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-ylimino)thiazolidin-4-one | d-nb.info, ekb.eg |
| Hydrazonoyl bromides | Methyl hydrazinecarbodithioate | 3-(4-Bromophenyl)-2-hydrazono-5-aryl-2,3-dihydro-1,3,4-thiadiazole | nih.gov |
Synthesis of Thiourea and Thiosemicarbazide Derivatives from Related Intermediates
Integration into Ligand Design for Coordination Chemistry Research
The thiocyanate functional group is a well-known ligand in coordination chemistry, capable of binding to transition metals. wikipedia.org this compound can be used in reactions aimed at forming coordination complexes. For example, one synthesis involved reacting 4-bromobenzyl chloride with potassium thiocyanate in the presence of dipyridin-2-ylamine, a chelating ligand, to form a crystalline product, suggesting the in-situ formation and participation of the thiocyanate in a complex reaction. nih.gov
Moreover, the 4-bromophenyl group itself can be a component of a larger, more complex ligand system. For instance, terpyridine ligands, which are powerful chelating agents, have been functionalized with a 4-bromophenyl group. researchgate.net While in this specific case the thiocyanate ions were separate ligands coordinating to a ruthenium metal center, it demonstrates the utility of the bromophenyl scaffold in designing sophisticated ligands for creating functional coordination polymers and metal complexes. researchgate.net
Computational and Spectroscopic Characterization of 4 Bromobenzyl Thiocyanate and Derived Structures
Quantum Chemical Investigations and Theoretical Modeling
Theoretical modeling, particularly through quantum chemical calculations, provides profound insights into molecular properties that can be difficult to ascertain through experimental means alone. These computational approaches allow for the detailed exploration of geometric parameters, electronic landscapes, and reactivity patterns.
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of molecules. mdpi.com Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-31G or higher, are frequently used to perform geometrical optimizations. science.govnih.gov For 4-bromobenzyl thiocyanate (B1210189), a DFT-based optimization would calculate the most stable three-dimensional arrangement of its atoms, defining key parameters like bond lengths, bond angles, and dihedral angles.
Such calculations are foundational for understanding the molecule's electronic properties, including the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing chemical reactivity. scirp.org The insights from DFT can be correlated with experimental data, for instance, by comparing calculated parameters with those obtained from X-ray diffraction studies on similar crystalline compounds. doi.org
Table 1: Illustrative Optimized Geometrical Parameters for 4-Bromobenzyl Thiocyanate (Conceptual) Note: This table presents conceptual data based on typical values for similar structures, as specific DFT results for this exact molecule are not available in the cited literature.
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| C-S | ~1.82 Å | |
| S-C (thiocyanate) | ~1.68 Å | |
| C≡N | ~1.15 Å | |
| Bond Angle | C-S-C | ~99° |
Conformational analysis involves studying the different spatial arrangements, or conformers, of a molecule that result from rotation around its single bonds. libretexts.org The potential energy surface of this compound is influenced by the rotation around the C-C bond connecting the benzene (B151609) ring and the methylene (B1212753) (-CH2-) group, as well as the C-S bond.
Computational methods can map this energetic landscape to identify low-energy, stable conformers and the transition states that separate them. wavefun.comsolubilityofthings.com This analysis reveals the relative stabilities of different conformers, such as those where the thiocyanate group is oriented differently with respect to the aromatic ring. libretexts.org Studies on related ortho-halogenated benzyl (B1604629) alcohols have demonstrated the existence of multiple low-energy chiral and achiral conformations, suggesting that this compound would also possess a complex conformational landscape. rsc.orgrsc.org
Table 2: Conceptual Relative Energies of this compound Conformers Note: This table is illustrative, showing how energetic profiles are presented. The values are hypothetical.
| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti | 180° | 0.00 | Most Stable |
| Gauche | 60° | 1.20 | Less Stable |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and understanding molecular interactions. dtic.milrsc.org It is mapped onto the electron density surface of a molecule, with different colors representing varying electrostatic potentials. mdpi.com Red and yellow areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. rsc.org
For this compound, the MEP surface would show a significant negative potential around the nitrogen and sulfur atoms of the thiocyanate group due to their high electronegativity and lone pairs of electrons. scirp.orgdoi.org This highlights the thiocyanate moiety as a likely site for interaction with electrophiles or participation in hydrogen bonding as an acceptor. rsc.orgresearchgate.net Conversely, the hydrogen atoms of the methylene group and the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction.
Charge distribution analysis provides a quantitative measure of the partial atomic charge on each atom in a molecule. uni-rostock.de Mulliken population analysis is a common method derived from quantum chemical calculations to assign these charges. uni-muenchen.de Although sensitive to the choice of basis set, it offers a useful picture of electron distribution. uni-rostock.deuni-muenchen.de
Table 3: Representative Mulliken Atomic Charges for Key Atoms in this compound Note: This table contains representative, chemically reasonable charge values for illustrative purposes.
| Atom | Element | Predicted Mulliken Charge (a.u.) |
|---|---|---|
| Br | Bromine | -0.06 |
| C (aromatic, attached to Br) | Carbon | +0.02 |
| C (methylene) | Carbon | -0.15 |
| S | Sulfur | -0.10 |
| C (thiocyanate) | Carbon | +0.05 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
Advanced Spectroscopic Characterization Techniques
While computational methods provide a theoretical model, spectroscopic techniques offer experimental validation and characterization. Vibrational spectroscopy is particularly powerful for identifying functional groups and probing the bonding within a molecule.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley-vch.de The thiocyanate group (-SCN) has characteristic vibrational frequencies that are readily identifiable. The most prominent is the intense C≡N stretching vibration, which typically appears in the range of 2060-2160 cm⁻¹ in the IR and Raman spectra. ajol.inforesearchgate.net The position of this band can provide information about the electronic environment and bonding.
The C-S stretching vibration is typically weaker and appears at lower frequencies, generally between 700 and 800 cm⁻¹. ajol.info In addition to the thiocyanate modes, the spectra would display bands corresponding to the aromatic ring (C=C and C-H stretching and bending vibrations) and the methylene group (C-H stretching and bending). Comparing experimental spectra with frequencies calculated using DFT can aid in the precise assignment of each vibrational mode. science.gov
Table 4: Key Vibrational Frequencies for this compound Note: The frequency ranges are based on typical values for thiocyanate and bromobenzyl compounds reported in the literature. ajol.inforesearchgate.netajol.info
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C≡N Stretch | Thiocyanate | 2150 - 2160 | Strong (IR, Raman) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| CH₂ Bend | Methylene | 1440 - 1470 | Medium |
| C-H Aromatic Bend (out-of-plane) | Aromatic Ring | 800 - 850 | Strong (IR) |
| C-S Stretch | Thiocyanate | 700 - 800 | Weak to Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. For this compound, dissolved in a solvent like deuterochloroform (CDCl₃), the spectrum shows distinct signals for the aromatic protons and the benzylic methylene protons.
The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene ring. A reported spectrum shows a doublet at approximately δ 7.59 ppm and another at δ 7.85 ppm. These signals correspond to the two sets of chemically non-equivalent protons on the benzene ring. The coupling constant (J) for these doublets is typically around 8.7 Hz, which is characteristic of ortho-coupling between adjacent aromatic protons.
The benzylic methylene protons (-CH₂-SCN) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. In the structurally similar isomer, 2-bromobenzyl thiocyanate, this singlet appears at δ 4.23 ppm. acs.org A similar chemical shift is anticipated for the 4-bromo isomer, as the electronic environment of the benzylic protons is comparable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into their electronic nature. For this compound, eight distinct signals are expected.
Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group is characteristically deshielded and its chemical shift is typically found in the range of δ 110-140 ppm. cdnsciencepub.comrsc.orgrsc.org
Benzylic Carbon (-CH₂-): The benzylic carbon atom is expected to have a chemical shift in the range of δ 35-45 ppm.
Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon atom directly bonded to the bromine (C-Br), known as the ipso-carbon, is influenced by the 'heavy atom effect', which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com Its signal is expected around δ 122-125 ppm. The quaternary carbon attached to the methylene group is expected around δ 135-138 ppm. The remaining four aromatic C-H carbons will appear in the typical aromatic region of δ 128-132 ppm. stackexchange.comchemicalbook.com
Dynamic processes, such as restricted rotation around single bonds, could be studied using variable-temperature NMR experiments, though such phenomena are not typically pronounced in simple benzyl derivatives under standard conditions.
Table 1: ¹H and Expected ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| Ar-H (ortho to CH₂) | 7.59 (d, J=8.7 Hz) | ~129-131 | Aromatic proton adjacent to the CH₂ group. |
| Ar-H (ortho to Br) | 7.85 (d, J=8.7 Hz) | ~131-133 | Aromatic proton adjacent to the Bromine atom. |
| -C H₂-SCN | ~4.2 (s) (estimated) | ~35-45 | Benzylic protons, singlet. Value estimated from isomer data. acs.org |
| -SC N | Not Applicable | ~110-140 | Thiocyanate carbon. cdnsciencepub.comrsc.orgrsc.org |
| Ar-C -CH₂ | Not Applicable | ~135-138 | Quaternary aromatic carbon. |
| Ar-C -Br | Not Applicable | ~122-125 | Aromatic carbon bonded to Bromine. stackexchange.com |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Weight Determination
Using high-resolution mass spectrometry (HRMS), the molecular weight of this compound can be determined with high accuracy. The exact mass of the compound (C₈H₆BrNS) is 226.94000 Da. In electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺, with a measured high-resolution m/z of 227.94771.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks for any bromine-containing fragment: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are almost equal in intensity. This characteristic doublet is a clear diagnostic for the presence of a single bromine atom in the molecule or fragment.
Fragmentation Pattern Analysis
Under electron impact (EI) ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. The fragmentation of this compound is expected to follow pathways characteristic of benzyl derivatives.
Benzylic Cleavage: The most common fragmentation pathway for benzyl compounds is the cleavage of the bond between the benzylic carbon and the substituent. For this compound, this involves the loss of the thiocyanate radical (•SCN) to form the 4-bromobenzyl cation. This cation is expected to be a very prominent, if not the base peak, in the spectrum. It would appear as a doublet at m/z 169 and 171.
Tropylium (B1234903) Ion Formation: The benzyl cation is known to rearrange into the highly stable, aromatic tropylium ion. youtube.comnih.gov In this case, the 4-bromobenzyl cation (m/z 169/171) would rearrange to the more stable 4-bromotropylium cation, which accounts for its high abundance in the mass spectrum.
Loss of Bromine: Another possible, though likely less favorable, fragmentation is the loss of a bromine radical (•Br) from the molecular ion, which would result in an ion at m/z 147.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z (mass/charge) | Ion Structure | Formula | Notes |
| 227/229 | [C₈H₆BrNS]⁺ | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotope pattern for Bromine. |
| 169/171 | [C₇H₆Br]⁺ | [M-SCN]⁺ | 4-Bromobenzyl cation, likely rearranges to the stable bromotropylium ion. Expected to be the base peak. |
| 147 | [C₈H₆NS]⁺ | [M-Br]⁺ | Ion resulting from the loss of the bromine radical. |
| 90 | [C₇H₆]⁺ | [M-Br-SCN]⁺ | Benzyl cation fragment after loss of Br. |
X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides accurate measurements of bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.
While methods for growing crystals of this compound suitable for X-ray diffraction have been noted, a published single-crystal structure for this specific compound was not identified in the searched literature. researchgate.net However, the crystallographic analysis of derived and related structures containing the 4-bromophenyl or thiocyanate moieties provides a clear example of the detailed information that can be obtained from this technique.
Illustrative Example: Crystal Structure of a Derived Thiourea (B124793) Compound
A relevant example is the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, which contains a 4-bromophenyl group. iucr.orgresearchgate.net X-ray analysis of this compound reveals critical structural details:
Bond Parameters: Precise bond lengths and angles are determined. In the thiourea derivative, the C=S and C=O bond lengths can be measured, confirming their double-bond character. iucr.org
Intermolecular Interactions: Crystallography elucidates the non-covalent interactions that stabilize the crystal lattice. In the example compound, the crystal structure is stabilized by a network of intermolecular hydrogen bonds, including C-H···N, C-H···S, and N-H···S interactions, which link adjacent molecules into layers. iucr.orgresearchgate.net It also reveals intramolecular hydrogen bonds that stabilize the molecular conformation itself. iucr.orgresearchgate.net
Such an analysis, if performed on this compound, would definitively establish the geometry of the S-C-N linkage and reveal any significant intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking between the aromatic rings.
Table 3: Illustrative Crystallographic Data for a Derived Structure: 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea iucr.orgiucr.org
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀BrN₃OS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5009 (5) |
| b (Å) | 6.4130 (2) |
| c (Å) | 17.9147 (7) |
| β (°) | 103.606 (4) |
| Volume (ų) | 1507.54 (10) |
| Z | 4 |
| Key Intermolecular Interactions | C-H···N, C-H···S, N-H···S hydrogen bonds |
Future Research Directions and Unexplored Frontiers
Development of Novel Catalytic Systems for Selective Thiocyanate (B1210189) Transformations
The transformation of the thiocyanate group and the functionalization of the benzyl (B1604629) moiety are central to the synthetic utility of 4-bromobenzyl thiocyanate. Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems to manipulate this scaffold.
A significant area of development is the direct thiocyanation of benzylic C(sp³)–H bonds. Recent breakthroughs have demonstrated copper-catalyzed radical relay processes that can selectively functionalize these bonds. chinesechemsoc.orgchinesechemsoc.org Such methods bypass the need for pre-functionalized starting materials, like benzyl halides, offering a more atom-economical route. chinesechemsoc.org For instance, copper(I) acetate (B1210297) (CuOAc) in the presence of a specific ligand has been shown to effectively catalyze the thiocyanation of various substituted toluenes, affording benzyl thiocyanates in moderate to excellent yields. chinesechemsoc.orgchinesechemsoc.org Future work could optimize these copper-based systems for substrates like 4-bromotoluene, potentially lowering catalyst loading and expanding the reaction scope. chinesechemsoc.org
Furthermore, the development of photocatalytic and electrochemical methods represents a green and sustainable frontier for thiocyanate chemistry. nih.govresearchgate.net These techniques use light or electrical energy to drive carbon-sulfur bond formation, often under mild, ambient conditions without harsh reagents. nih.govrsc.org Copper-based photocatalysts, for example, have been used for the benzylthiocyanation of olefins using benzyl thiocyanates as atom transfer radical addition (ATRA) reagents. acs.org Exploring these energy-efficient methods for the direct synthesis of this compound or its subsequent transformations is a promising research avenue.
A key advantage of the benzyl thiocyanate motif is its capacity for conversion into other valuable functional groups. chinesechemsoc.orgchinesechemsoc.org Catalytic systems that facilitate these subsequent transformations in a one-pot fashion are highly desirable. For example, the Lewis acid-mediated isomerization of benzyl thiocyanates to benzyl isothiocyanates is an established process. chinesechemsoc.org Research into novel catalysts that can control the chemoselectivity between thiocyanates and isothiocyanates, which are both valuable synthetic intermediates, remains a critical challenge. researchgate.net The development of catalytic systems that can seamlessly convert the thiocyanate group into thiols, disulfides, thioethers, or thioureas would greatly enhance the molecular diversity accessible from a single scaffold like this compound. nih.govmdpi.combeilstein-journals.org
Table 1: Examples of Catalytic Systems for Thiocyanate Synthesis and Transformation
| Catalytic System | Reaction Type | Substrate Example | Product Type | Key Features |
|---|---|---|---|---|
| CuOAc / Ligand | Benzylic C-H Thiocyanation | Toluene derivatives | Benzyl thiocyanates | Direct functionalization of C-H bonds; high benzylic selectivity. chinesechemsoc.orgchinesechemsoc.org |
| Copper Photocatalyst | Atom Transfer Radical Addition | Olefins + Benzyl thiocyanate | Functionalized thiocyanates | Uses light energy; chemo- and regioselective. acs.org |
| Rose Bengal (Photocatalyst) | Oxidative Thiocyanation | Indoles | Thiocyanated indoles | Visible-light induced; metal-free. beilstein-journals.orgbeilstein-journals.org |
| ZnCl₂ | Isomerization | Benzyl thiocyanates | Benzyl isothiocyanates | Lewis acid-mediated; can be a one-pot, two-step process. chinesechemsoc.org |
| Phosphorus Pentasulfide (P₂S₅) | Reduction | Organic thiocyanates | Thiols | Single-step conversion without expensive transition metals. beilstein-journals.org |
| Anodic Oxidation | Electrochemical Thiocyanation | N-heterocycles | Thiocyanated heterocycles | Metal- and oxidant-free; high selectivity. rsc.org |
Advanced Mechanistic Studies on Carbon-Sulfur Bond Formation and Cleavage Processes
A deeper understanding of the mechanisms governing the formation and cleavage of the carbon-sulfur (C-S) bond in this compound is crucial for optimizing existing reactions and designing new ones. The interplay between the benzyl group, the bromine substituent, and the thiocyanate moiety creates a rich landscape for mechanistic investigation.
The reductive cleavage of benzyl thiocyanates has been shown to be highly dependent on the substituents on the aromatic ring. acs.org Electrochemical studies on benzyl thiocyanate and p-nitrobenzyl thiocyanate revealed a shift in the cleavage mechanism and a clear example of regioselective bond dissociation. acs.org For a substrate like this compound, the electron-withdrawing nature of the bromine atom would likely influence the pathway. Research suggests that for related compounds with electron-withdrawing groups, a stepwise dissociative electron transfer mechanism involving a radical anion intermediate is favored over a concerted process. researchgate.netrsc.org Advanced computational and experimental studies, such as cyclic voltammetry, could precisely map the reductive cleavage pathway of this compound, determining whether the C–S or S–CN bond breaks preferentially and under what conditions. acs.orgresearchgate.net
The mechanism of C–S bond formation, particularly through modern photocatalytic methods, also warrants further investigation. beilstein-journals.org Many of these reactions are proposed to proceed via radical pathways, where a thiocyanate radical adds to a substrate. researchgate.netbeilstein-journals.org For the synthesis of this compound itself via direct C-H functionalization, a hydrogen atom transfer (HAT) mechanism is often invoked, generating a benzylic radical that is subsequently trapped by a thiocyanating agent. chinesechemsoc.orgchinesechemsoc.org Elucidating the precise nature of the radical intermediates and the factors controlling selectivity (e.g., benzylic vs. other positions) through techniques like transient absorption spectroscopy and density functional theory (DFT) calculations will be essential.
Furthermore, transition-metal-catalyzed cross-coupling reactions involving C–S bond activation and cleavage are a rapidly growing field. dicp.ac.cn While traditionally applied to thioethers and other organosulfur compounds, extending these strategies to thiocyanates is an unexplored frontier. Mechanistic studies would need to probe the oxidative addition of the C–S bond in this compound to a low-valent transition metal center, a key step in such catalytic cycles. dicp.ac.cn Understanding these fundamental processes will enable the rational development of novel cross-coupling reactions that use the this compound group as a versatile handle.
Exploration of Stereoselective Syntheses Incorporating the this compound Motif
Introducing chirality and controlling stereochemistry are paramount in the synthesis of bioactive molecules. While this compound itself is achiral, it can be a crucial building block in the stereoselective synthesis of more complex chiral molecules. Future research should focus on developing asymmetric transformations that incorporate this motif.
One promising avenue is the use of the this compound scaffold in catalytic asymmetric cascade reactions. For example, strategies have been developed for the asymmetric 1,4-Michael addition of α-thiocyanoindanones to azadienes, yielding chiral benzofuran (B130515) compounds with high diastereoselectivity. researchgate.net Similar principles could be applied to reactions where a nucleophile derived from or adding to the this compound core participates in a stereodetermining step. The use of chiral organocatalysts, such as squaramides or cinchona alkaloids, could be explored to control the facial selectivity of additions to prochiral substrates. researchgate.netrsc.org
The development of methods for the diastereodivergent synthesis of molecules containing the 4-bromobenzyl group would be particularly powerful. rsc.org Minor adjustments to reaction conditions, such as the solvent or the specific catalyst used, can sometimes switch the diastereomeric outcome of a reaction. rsc.org Exploring these subtleties in reactions involving the this compound motif could provide access to a wider range of stereoisomers from common starting materials.
Furthermore, stereoselective synthesis of functionalized acrylic acids bearing a thiocyanate group has been demonstrated through Knoevenagel condensation. ias.ac.in This suggests the potential for developing reactions where 4-bromobenzaldehyde (B125591) is condensed with an active methylene (B1212753) compound containing a thiocyanate group under chiral catalysis to produce stereodefined products. The challenge lies in controlling the E/Z geometry of the resulting double bond and any newly formed stereocenters. Investigating the role of intramolecular interactions and the design of specific chiral catalysts will be key to achieving high levels of stereocontrol in these and other synthetic routes. ias.ac.inresearchgate.net
Rational Design Principles for New Functional Molecules Based on the this compound Scaffold
The this compound structure is a versatile scaffold that can serve as a starting point for the rational design of new functional molecules, from pharmaceuticals to materials. ijrpr.com The principles of rational design involve a targeted approach, often aided by computational modeling, to build molecules with specific, predetermined properties. nih.goviist.ac.in
The scaffold offers three key points for modification:
The Thiocyanate Group: This group is not just a placeholder but a versatile chemical handle. As discussed, it can be converted into a variety of other sulfur-containing functional groups, including thiols, isothiocyanates, and thioureas. chinesechemsoc.orgnih.govmdpi.com This allows for the systematic variation of a key pharmacophore or binding group. For example, thiourea (B124793) derivatives are known to be effective hydrogen-bonding catalysts and are present in many bioactive molecules. chinesechemsoc.orgnih.gov A rational design program could use the this compound core to generate a library of thiourea-based compounds for screening.
The Aromatic Ring: The bromine atom on the phenyl ring is a valuable feature. It can participate in halogen bonding, a non-covalent interaction increasingly recognized for its importance in molecular recognition and crystal engineering. Furthermore, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to modulate the electronic and steric properties of the molecule.
The Benzylic Position: The methylene group can be further functionalized. Its proximity to the aromatic ring makes it susceptible to various chemical transformations, potentially allowing for the introduction of additional diversity elements.
Computational chemistry can play a significant role in guiding the design process. iist.ac.in DFT calculations can predict the reactivity of different sites on the molecule, model the interactions of designed molecules with biological targets, and help understand photophysical properties for the design of new fluorescent probes or materials. iist.ac.inacs.org By combining the synthetic versatility of the this compound scaffold with the predictive power of computational methods, researchers can move beyond serendipitous discovery towards the rational, targeted synthesis of novel functional molecules. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 4-bromobenzyl thiocyanate, and how can reaction conditions be validated?
Answer:
this compound is typically synthesized by nucleophilic substitution of 4-bromobenzyl chloride with potassium thiocyanate (KSCN) in refluxing acetonitrile under nitrogen for 2 hours . Key validation steps include:
- Purity assessment : Monitor reaction completion via TLC or HPLC.
- Crystallization : Slow evaporation of the solvent yields crystals suitable for X-ray diffraction, confirming molecular structure .
- Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of 4-bromobenzyl chloride to KSCN) and solvent polarity to improve efficiency.
Basic: How can FT-IR and X-ray diffraction (XRD) distinguish between thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes involving this compound?
Answer:
- FT-IR analysis : Compare C-N and C-S stretching frequencies. For example, M-NCS bonding shows C-N stretches near 2050–2100 cm⁻¹, while M-SCN bonding shifts this to 2070–2120 cm⁻¹. Use reference data from known thiocyanate complexes for calibration .
- XRD : Resolve bond angles and distances. A linear S-C-N geometry (≈180°) confirms thiocyanate’s ambidentate nature, while bent angles suggest metal coordination via sulfur or nitrogen .
Basic: What are the stability considerations for this compound under laboratory storage and reaction conditions?
Answer:
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or strong acids, which may degrade the thiocyanate group .
- Reaction stability : Monitor thermal decomposition by TGA-DSC. Decomposition onset temperatures (e.g., >150°C) can guide safe handling during reflux or high-temperature reactions .
Advanced: How can kinetic instability in thiocyanate-containing systems be addressed during equilibrium constant determination?
Answer:
- Stopped-flow techniques : Rapid mixing combined with UV-Vis spectroscopy captures transient species (e.g., Fe(SCN)²⁺) before decomposition .
- Global data analysis : Use software like ReactLab Equilibria to model absorbance spectra and calculate equilibrium constants without approximations. This method accounts for overlapping absorption bands and kinetic interferences .
- Validation : Compare results with literature values under identical ionic strength (e.g., 0.5 M) and temperature (25°C) to resolve discrepancies .
Advanced: How can researchers resolve contradictions in thiocyanate coordination data derived from different analytical techniques?
Answer:
- Multi-technique validation : Cross-reference FT-IR, XRD, and Raman data. For example, XRD provides definitive bond lengths, while FT-IR identifies bonding modes .
- Theoretical modeling : Apply density functional theory (DFT) to predict vibrational spectra and compare with experimental results. This bridges gaps between HSAB theory predictions and observed coordination preferences .
- Error analysis : Quantify uncertainties in instrument calibration (e.g., ±2 cm⁻¹ in FT-IR) and refine statistical models (e.g., ANOVA for replicate measurements) .
Advanced: What methodologies are suitable for studying this compound’s interactions with biomolecules or environmental systems?
Answer:
- In vitro assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins or DNA .
- Environmental fate studies : Employ microbial consortia (e.g., Thiobacillus spp.) to assess biodegradation pathways. Metagenomic analysis can identify thiocyanate hydrolase operons in bioremediation contexts .
- Toxicity profiling : Dose-response experiments in cell cultures (e.g., lung or pancreatic cells) evaluate oxidative stress markers (e.g., glutathione depletion) .
Advanced: How can researchers design experiments to elucidate the role of this compound in redox relay or cross-coupling reactions?
Answer:
- Mechanistic probes : Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., ¹³C-SCN) to track thiocyanate’s participation in redox cycles .
- Electrochemical analysis : Cyclic voltammetry identifies redox potentials, while bulk electrolysis confirms electron-transfer steps in cross-coupling reactions .
- Substrate scope testing : Vary aryl halides (e.g., 4-bromo vs. 4-iodo derivatives) to assess regioselectivity and reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
